1-(Benzyloxy)-4-cyclopropylbenzene
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Overview
Description
1-(Benzyloxy)-4-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-cyclopropylbenzene typically involves the following steps:
Benzylation: The introduction of a benzyloxy group to the benzene ring can be achieved through a benzylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using a cyclopropyl halide (e.g., cyclopropyl bromide) and a suitable catalyst such as a transition metal complex.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclopropylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Cyclopropylbenzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced .
Scientific Research Applications
1-(Benzyloxy)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-cyclopropylbenzene involves its interaction with molecular targets through its benzyloxy and cyclopropyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent.
1-(Benzyloxy)urea: Contains a urea group instead of a cyclopropyl group.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Features a triazole ring and a chlorophenyl group.
Uniqueness: 1-(Benzyloxy)-4-cyclopropylbenzene is unique due to the presence of both a benzyloxy and a cyclopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1044067-60-8 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-cyclopropyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16O/c1-2-4-13(5-3-1)12-17-16-10-8-15(9-11-16)14-6-7-14/h1-5,8-11,14H,6-7,12H2 |
InChI Key |
SARLPFLSHPDCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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